molecular formula C7H8FN3 B13420890 1-Triazene, 3-(4-fluorophenyl)-1-methyl- CAS No. 53477-44-4

1-Triazene, 3-(4-fluorophenyl)-1-methyl-

Cat. No.: B13420890
CAS No.: 53477-44-4
M. Wt: 153.16 g/mol
InChI Key: QIHZSZKDTKTHCC-UHFFFAOYSA-N
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Description

General Overview of the Triazene (B1217601) Class of Compounds

Triazenes are a class of organic compounds characterized by the presence of three contiguous nitrogen atoms. Their versatile chemistry and biological activity have made them a subject of interest in various fields, from synthetic chemistry to medicinal research.

The defining feature of a triazene is the diazeneamine functional group, which consists of a nitrogen atom double-bonded to another nitrogen, which is then single-bonded to a third nitrogen atom (-N=N-NH-). This arrangement results in a planar geometry for the three-nitrogen chain. The nitrogen-nitrogen double bond possesses a high degree of electron density, rendering it susceptible to electrophilic attack. The general structure can be represented as R-N=N-NR'R'', where R, R', and R'' are organic groups. This unique structure imparts triazenes with high reactivity and versatility in chemical reactions.

While 1-Triazene, 3-(4-fluorophenyl)-1-methyl- is an acyclic triazene, it is important to distinguish it from the isomeric cyclic triazines. Triazines are six-membered heterocyclic rings containing three nitrogen atoms and three carbon atoms. Based on the positions of the nitrogen atoms in the ring, triazines are categorized into three isomeric forms:

1,2,3-Triazine (vicinal triazine)

1,2,4-Triazine (asymmetrical triazine)

1,3,5-Triazine (B166579) (symmetrical or s-triazine) nih.govresearchgate.netacs.org

These heterocyclic systems have distinct chemical properties and are prevalent in various biologically active molecules and materials. nih.govmdpi.com

Significance of Fluorine Substitution in Organic Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine chemistry a rapidly growing field with significant implications in drug discovery, materials science, and agrochemicals.

The profound effect of fluorine substitution stems from its unique properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen in many organic compounds without significant steric hindrance. The strong carbon-fluorine bond imparts thermal and metabolic stability to molecules. Furthermore, the presence of fluorine can influence a molecule's lipophilicity, pKa, and conformational preferences, all of which can impact its biological activity and reactivity. Fluorine substitution can dramatically influence the chemical outcome of reactions, sometimes enabling new transformations that are not possible with non-fluorinated analogues.

Contextualizing 1-Triazene, 3-(4-fluorophenyl)-1-methyl- within Triazene Chemistry

1-Triazene, 3-(4-fluorophenyl)-1-methyl- is a synthetic organic compound that belongs to the class of 1-aryl-3,3-dialkyltriazenes. Its structure features a methyl group and a 4-fluorophenyl group attached to the triazene backbone. The synthesis of such compounds typically involves the reaction of a diazonium salt with a suitable amine. In the case of 1-aryl-3-(hydroxymethyl)-3-methyltriazenes, a related class of compounds, synthesis is achieved through diazonium coupling to a carbinolamine generated in situ from an alkylamine and formaldehyde. nih.gov

The presence of the 4-fluorophenyl group is particularly noteworthy. The fluorine atom, with its high electronegativity, can significantly influence the electronic properties of the aromatic ring and, by extension, the reactivity of the entire triazene molecule. Research on related fluorophenyl-containing triazine compounds suggests that the fluorine substitution can enhance biological activity. Triazenes, in general, have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. nih.gov

While detailed research specifically on 1-Triazene, 3-(4-fluorophenyl)-1-methyl- is not extensively available in public literature, its structural motifs place it at the intersection of two important areas of chemical research. The study of this and similar compounds contributes to a deeper understanding of the structure-activity relationships within the broader class of N-substituted triazenes and the strategic use of fluorine to modulate molecular properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53477-44-4

Molecular Formula

C7H8FN3

Molecular Weight

153.16 g/mol

IUPAC Name

4-fluoro-N-(methyldiazenyl)aniline

InChI

InChI=1S/C7H8FN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10)

InChI Key

QIHZSZKDTKTHCC-UHFFFAOYSA-N

Canonical SMILES

CN=NNC1=CC=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Triazene, 3-(4-fluorophenyl)-1-methyl-

The traditional synthesis of 1-Triazene, 3-(4-fluorophenyl)-1-methyl- and related asymmetrical triazenes relies on well-documented chemical reactions that have been foundational in organic chemistry. These methods are characterized by their reliability and procedural clarity.

Coupling Reactions of Diazonium Salts with Amines

The most common and classical method for preparing asymmetrical triazenes is the N-coupling reaction between a diazonium salt and a primary or secondary amine. wikipedia.org This reaction forms the triazene (B1217601) functional group (R¹−N=N−NR²R³) by creating a new nitrogen-nitrogen bond. wikipedia.org

For the specific synthesis of 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, the process would involve two main steps:

Diazotization: 4-fluoroaniline (B128567) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 4-fluorobenzenediazonium (B14715802) salt. This intermediate is often highly reactive and is typically used immediately without isolation. mdpi.com

Coupling: The freshly prepared diazonium salt solution is then added to a solution of methylamine, which acts as the nucleophile. The reaction is generally carried out in the presence of a base, such as sodium acetate (B1210297) or sodium carbonate, to neutralize the acid used for diazotization and to facilitate the coupling by ensuring the amine is in its free base form. wikipedia.orgmdpi.com

This diazoamino coupling is a versatile synthetic transformation, but it can be accompanied by side reactions, such as C-coupling or decomposition of the diazonium salt, which can lead to lower yields and the formation of multiple products. mdpi.com To overcome these issues and improve yields and product purity, modifications to this procedure have been developed. One significant improvement involves the isolation of the diazonium salt as a more stable tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt. researchgate.net These isolated salts can then be purified and reacted with the amine in an aqueous solution, often without the need for an additional mineral base, leading to cleaner reactions and better outcomes. researchgate.net

Table 1: Key Features of Diazonium Salt Coupling for Triazene Synthesis

Feature Description
Reactants Aryl Diazonium Salt (from an aromatic amine) and a Primary/Secondary Amine.
Key Intermediate Arenediazonium cation (Ar-N₂⁺).
Reaction Type Nucleophilic attack of the amine nitrogen on the terminal nitrogen of the diazonium ion.
Typical Conditions Low temperature (0-5 °C), presence of a base to neutralize acid.
Advantages Well-established, versatile method applicable to a wide range of amines.
Challenges Instability of diazonium salts, potential for side reactions, low yields. mdpi.com

| Improvements | Use of isolated, stable diazonium salts (e.g., tetrafluoroborates) to increase purity and yield. researchgate.net |

Addition of Organometallic Reagents to Alkyl Azides

An alternative, though less common, pathway to triazenes involves the reaction of organometallic reagents, such as Grignard reagents, with organic azides. This method allows for the regioselective formation of trisubstituted triazenes. researchgate.net The reaction proceeds through the addition of the organometallic reagent to the terminal nitrogen of the azide (B81097) group.

For a compound structurally related to 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, this synthesis would involve:

An organometallic reagent, such as 4-fluorophenylmagnesium bromide (a Grignard reagent).

An appropriate azide, like methyl azide.

The reaction mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the terminal nitrogen of the azide, followed by rearrangement and loss of dinitrogen, or more commonly, a reaction sequence that forms the triazene structure directly. This approach is particularly useful for creating triazenes with aryl, heteroaryl, vinyl, and alkyl substituents. researchgate.net

Advanced Synthetic Approaches for Triazene Derivatives

In recent years, synthetic chemistry has focused on developing more efficient, environmentally friendly, and rapid methods for constructing chemical compounds. These advanced approaches often result in higher yields, shorter reaction times, and simpler purification processes compared to traditional methods.

One-Pot Synthesis Protocols

One-pot synthesis protocols are highly valued in modern organic chemistry as they reduce the need for isolating and purifying intermediate compounds, thereby saving time, reagents, and minimizing waste. nih.gov While symmetrical triazenes can be readily formed in a one-pot reaction by partial diazotization of a primary amine followed by self-coupling, the synthesis of asymmetrical triazenes is more complex. wikipedia.org

However, one-pot methodologies have been developed for related nitrogen-containing heterocycles, and the principles can be applied to triazene synthesis. nih.govresearchgate.net For example, a one-pot protocol for 1-aryl-3,3-dialkyltriazenes could involve the in situ generation of the diazonium salt from the corresponding aniline, which then reacts directly with the added amine in the same reaction vessel without isolation of the intermediate. Such procedures require careful control of reaction conditions to minimize side reactions. tsijournals.com

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation in organic synthesis has gained significant attention as a form of "green chemistry." jmaterenvironsci.com Ultrasound enhances chemical reactions through a phenomenon known as acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates. jmaterenvironsci.com

Benefits of ultrasound-assisted synthesis for triazene derivatives include:

Increased Reaction Rates: Reactions can be completed in minutes rather than hours. jmaterenvironsci.com

Higher Yields: The enhanced reactivity often leads to better conversion of starting materials to products. mdpi.com

Milder Conditions: Reactions can often be carried out at lower temperatures. jmaterenvironsci.com

Environmental Benefits: The use of hazardous solvents can sometimes be reduced or eliminated. nih.gov

This technique has been successfully applied to the synthesis of various triazine and triazole derivatives, demonstrating its potential as a more efficient and environmentally benign alternative to conventional heating methods. jmaterenvironsci.comnih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Parameter Conventional Heating Ultrasound-Assisted Synthesis
Energy Source Thermal Conduction/Convection Acoustic Cavitation
Reaction Time Hours to Days Minutes to Hours jmaterenvironsci.com
Yield Moderate to Good Good to Excellent mdpi.com
Conditions Often requires high temperatures Can often be performed at room temperature nih.gov

| Process Control | Standard | Convenient and easily controlled jmaterenvironsci.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another advanced technique that has revolutionized synthetic chemistry. mdpi.com Unlike conventional heating, which transfers heat slowly from the outside in, microwave irradiation heats the entire volume of the reaction mixture simultaneously and efficiently. This rapid and uniform heating can dramatically accelerate reaction rates. semanticscholar.orgmonash.edu

For the synthesis of triazene derivatives, microwave irradiation offers several key advantages:

Rapid Rate Enhancement: Reaction times can be reduced from hours to minutes. mdpi.com

Improved Yields: The quick heating minimizes thermal decomposition of reactants and products, often leading to cleaner reactions and higher yields. researchgate.net

Enhanced Selectivity: In some cases, microwave heating can lead to different product distributions compared to conventional methods. mdpi.com

Scalability: The methodology is reproducible and can be scaled up for larger-scale synthesis. mdpi.com

Numerous studies have demonstrated the successful application of microwave technology for the synthesis of various 1,3,5-triazines and related heterocycles, establishing it as a powerful tool for rapid and efficient chemical synthesis. nih.govresearchgate.net For instance, some syntheses that required several hours of reflux under conventional conditions were completed in just a few minutes with significantly higher yields using microwave irradiation. mdpi.com

Solid-Phase Synthesis

Solid-phase synthesis offers a powerful platform for the construction and derivatization of molecules, where one of the reactants is attached to an insoluble polymer support. In the context of triazene chemistry, this approach is most prominently used by employing the triazene functional group as a cleavable linker to immobilize primary amines onto a solid support. This strategy allows for further chemical modifications of the immobilized amine, with the final product being released from the support under specific, often mild, conditions.

A notable example is the T2 triazene linker, which facilitates the attachment of primary amines to a Merrifield resin. The process begins with the immobilization of an amine, which can then undergo various reactions such as acylation with acid chlorides or reaction with isocyanates to form amides and ureas, respectively. The triazene linkage is stable to these reaction conditions but can be cleaved to release the modified product, demonstrating its utility as a "safety-catch" linker.

The general scheme for this solid-phase approach is outlined below:

StepDescriptionReagents/ConditionsPurpose
1 Functionalization of ResinMerrifield resin, m-AminophenolPrepares the resin for amine attachment.
2 DiazotizationtBuONO, Boron trifluoride etherate, THF, -10 °CGenerates a resin-bound diazonium salt.
3 Amine ImmobilizationPrimary amine (e.g., methylamine)Forms the stable triazene linkage, anchoring the amine to the solid support.
4 On-Resin ModificationIsocyanates, Acid chlorides, etc.Synthesis of target molecules (e.g., ureas, amides) on the solid support.
5 CleavageAcidic conditions (e.g., TFA)Releases the final product from the resin by breaking the triazene bond.

This methodology is particularly valuable for creating libraries of compounds, as the resin-bound intermediates can be easily purified by simple filtration and washing, streamlining the synthetic process.

Metal-Based Catalysis in Triazene Formation

The standard and most prevalent method for the formation of 1,3-disubstituted acyclic triazenes, including 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, is the coupling reaction between a diazonium salt and a primary or secondary amine. wikipedia.org This reaction is typically performed under mild, slightly basic or neutral conditions and is not generally described as a metal-catalyzed process. wikipedia.org The reaction proceeds via the electrophilic attack of the diazonium ion on the nucleophilic amine.

While the formation of the acyclic triazene linkage itself is not typically metal-catalyzed, transition metals, particularly copper and palladium, play a significant role in the synthesis and reactions of related nitrogen-containing heterocycles like cyclic triazines and triazoles. researchgate.netnih.gov For instance, copper(II) acetate has been used as a catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides to form 1,3,5-triazines. researchgate.net Furthermore, copper catalysts are involved in reactions of aryl triazenes. For example, a photo-induced copper-catalyzed reaction of aryltriazenes can lead to the synthesis of aryl sulfonamides or diaryl sulfones, where the triazene acts as a precursor to an aryl radical or a diazonium salt intermediate. mdpi.com

Palladium catalysts are also extensively used in C-H activation and cross-coupling reactions involving triazene-containing molecules, but these applications typically involve the transformation of a pre-formed triazene rather than its initial synthesis. researchgate.net

Combinatorial Methods for Analog Generation

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of a large number of structurally related compounds, known as a library. The solid-phase synthesis approach, utilizing triazene linkers, is particularly amenable to combinatorial methods for generating analogs of molecules like 1-Triazene, 3-(4-fluorophenyl)-1-methyl-.

The generation of a triazene library can be envisioned by systematically varying the two key building blocks: the aromatic amine (which becomes the diazonium salt) and the primary or secondary amine.

Conceptual Combinatorial Synthesis of Triazene Analogs:

Building Block 1 (Aryl Amines)Building Block 2 (Alkyl/Aryl Amines)Resulting Triazene Library
4-FluoroanilineMethylamine1-Methyl-3-(4-fluorophenyl)triazene
AnilineEthylamine1-Ethyl-3-phenyltriazene
4-ChloroanilinePropylamine1-Propyl-3-(4-chlorophenyl)triazene
4-MethoxyanilineBenzylamine1-Benzyl-3-(4-methoxyphenyl)triazene
... (diverse set)... (diverse set)Large, diverse library of analogs

By employing a split-and-mix or parallel synthesis strategy on a solid support, a large number of distinct triazene compounds can be prepared efficiently. mdpi.com While extensive libraries of cyclic triazines have been reported for drug discovery efforts, the application of these high-throughput methods to generate libraries of acyclic triazenes is a logical extension of established principles. nycu.edu.twnih.gov The "libraries from libraries" concept, where existing compound collections are chemically modified, could also be applied to a core set of triazenes to further expand structural diversity. elsevierpure.com

Chemical Reactivity and Reaction Mechanisms of 1-Triazene, 3-(4-fluorophenyl)-1-methyl- and Related Triazenes

Nucleophilic Substitution Reactions

The reactivity of 1-alkyl-3-aryltriazenes towards nucleophiles is dominated by their ability to act as stable, masked precursors for highly reactive aryl diazonium ions. numberanalytics.comresearchgate.net Direct nucleophilic substitution on the nitrogen backbone of the triazene is not the typical reaction pathway. Instead, under acidic conditions, the triazene undergoes decomposition to generate an aryl diazonium salt, which is a potent electrophile and readily undergoes substitution reactions with a wide array of nucleophiles. numberanalytics.comresearchgate.net

This two-step sequence—acid-catalyzed decomposition followed by nucleophilic attack—constitutes the primary mode of what can be considered a formal nucleophilic substitution.

Mechanism: Decomposition-Substitution Pathway

Protonation: The triazene is protonated by an acid, typically at the N3 nitrogen atom.

Cleavage: The protonated triazene cleaves, releasing the corresponding amine (e.g., methylamine) and the aryl diazonium cation (e.g., 4-fluorobenzenediazonium).

Nucleophilic Attack: The diazonium ion is rapidly attacked by a nucleophile (Nu⁻), leading to the displacement of dinitrogen gas (N₂) and the formation of a new C-Nu bond on the aromatic ring.

This pathway is synthetically valuable and is analogous to the Sandmeyer reaction.

Nucleophile (Nu⁻)Product from 4-Fluorobenzenediazonium
Cl⁻1-Chloro-4-fluorobenzene
Br⁻1-Bromo-4-fluorobenzene
CN⁻4-Fluorobenzonitrile
I⁻1-Fluoro-4-iodobenzene
H₂O4-Fluorophenol

Decomposition Pathways to Diazo Compounds

The defining characteristic of 1-alkyl-3-aryltriazenes is their decomposition under acidic conditions to generate diazonium salts (diazo compounds). researchgate.netnih.gov This process is a key aspect of their chemistry and utility. The stability of the triazene linkage is highly dependent on pH. While stable under neutral and basic conditions, they readily break down in the presence of protic or Lewis acids. researchgate.netnih.gov

The mechanism for acid-catalyzed decomposition involves the protonation of the triazene, which weakens the N2-N3 bond, facilitating its cleavage. nih.govnsf.gov

Mechanism of Acid-Catalyzed Decomposition:

Protonation: A proton attacks the N3 nitrogen atom of the 1-methyl-3-(4-fluorophenyl)triazene.

N2-N3 Bond Cleavage: The protonated intermediate undergoes heterolytic cleavage of the bond between the second and third nitrogen atoms.

Product Formation: This cleavage results in the formation of the 4-fluorobenzenediazonium cation and methylamine.

The generated diazonium salt is often used in situ for subsequent reactions, such as the nucleophilic substitutions described previously. numberanalytics.com Triazenes are considered significantly more thermally stable than their corresponding diazonium salts, making them safer and more convenient to handle and store as diazonium salt precursors. elsevierpure.com Studies have shown that while many diazonium salts decompose at temperatures around 140-150 °C, the corresponding triazenes are often stable above 200 °C. elsevierpure.com

Intramolecular Cyclization Reactions

When appropriately substituted, acyclic triazenes can undergo intramolecular cyclization reactions to form various heterocyclic systems. These reactions often involve an ortho-substituent on the aryl ring that can act as a nucleophile or reaction partner.

One significant example is the cyclization of 1-(2-alkynylphenyl)-3,3-dialkyltriazenes. Under thermal conditions, these compounds can cyclize to form either cinnolines or isoindazoles, depending on the specific alkyne substituent and reaction conditions. For instance, heating a (2-butadiynylphenyl)triazene can lead to the formation of a bis-isoindazole dimer. This transformation provides a powerful route to complex heterocyclic scaffolds from readily accessible acyclic precursors.

Another important class of intramolecular reactions is photocyclization. Acyclic aryl triazene precursors bearing an amide group can undergo a Norrish-type photocyclization upon exposure to visible light (e.g., 420 nm). This reaction proceeds efficiently in a continuous flow reactor to produce benzotriazin-4(3H)-ones in high yields without the need for additives or catalysts.

Precursor TypeReaction ConditionProduct Type
1-(2-Alkynylphenyl)triazeneHeat (e.g., 150 °C)Cinnolines, Isoindazoles
Amide-bearing aryl triazeneViolet light (420 nm), Flow reactorBenzotriazin-4(3H)-ones
1-(ortho-amino-phenylalanine)-containing peptideNeutral pHIsoindazole 3-carbaldehyde peptides

A "triazene coarctate cyclization" has also been developed for peptide macrocyclization, where an N-terminal secondary amine (like proline) and an ortho-alkyne functionalized phenyl diazonium ion react to form a cyclic triazene, which then undergoes a coarctate cyclization to yield fluorescent isoindazole peptides. researchgate.net

Electrophilic Addition Processes

While direct electrophilic addition to the nitrogen-nitrogen double bond of a triazene is not a common transformation, the triazene moiety can influence electrophilic substitution reactions on the associated aromatic ring. The reactivity of the triazine ring system, which is structurally related to triazenes, provides some insight. Although triazines are aromatic, their resonance energy is lower than that of benzene, making electrophilic aromatic substitution challenging. wikipedia.org However, the nitrogen atoms in the ring can be protonated by strong acids to form salts. youtube.com

In the context of 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, the fluorine atom on the phenyl ring is a deactivating group, further disfavoring electrophilic aromatic substitution. Conversely, the triazene group itself can be susceptible to acidic conditions, which can lead to decomposition. numberanalytics.com This decomposition can generate highly reactive intermediates like diazonium ions, which are pivotal in various synthetic applications. numberanalytics.com

Coupling Reactions

Triazenes, including 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, are valuable precursors for various coupling reactions. numberanalytics.com These reactions often proceed through the generation of a diazonium salt intermediate. The synthesis of triazenes typically involves the reaction of a diazonium salt with a suitable amine. ontosight.aiontosight.ai This formation is reversible, and under acidic conditions, the triazene can decompose back to the diazonium salt and the amine.

This in situ generation of diazonium species allows for subsequent coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be performed using aryl triazenes as the arylating agent. The triazene acts as a stable precursor to the otherwise unstable diazonium salt.

Coupling ReactionCatalystCoupling PartnerProduct Type
Suzuki CouplingPd(PPh₃)₄Boronic acidsBiaryls
Heck CouplingPd(OAc)₂AlkenesSubstituted Alkenes
Sonogashira CouplingPd(PPh₃)₄, CuITerminal alkynesAryl Alkynes

This table illustrates common palladium-catalyzed cross-coupling reactions where an aryl triazene can serve as the aryl source.

Mechanistic Aspects of Triazene Transformations

The transformations of triazenes are fundamentally linked to the stability and reactivity of the N-N-N linkage. A key mechanistic pathway involves the acid-catalyzed decomposition to form a diazonium ion and an amine. numberanalytics.com The stability of the triazene is influenced by the electronic nature of the substituents. Electron-withdrawing groups on the aryl ring, such as the fluorine atom in 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, can affect the stability and reactivity of the triazene.

The mechanism of action for some triazene compounds with biological activity is related to their ability to act as alkylating agents. nih.gov This often involves the formation of a highly reactive methyldiazonium ion, which can then methylate biological macromolecules. nih.gov While this is a known mechanism for certain therapeutic triazenes, the specific mechanistic pathways for 1-Triazene, 3-(4-fluorophenyl)-1-methyl- in various chemical transformations would depend on the reaction conditions.

In nucleophilic substitution reactions involving triazine rings, the positions of the nitrogen atoms influence the reactivity. For 1,2,4-triazines, nucleophilic attack is favored at the 5-position. youtube.com Leaving groups at the 3, 5, and 6 positions of 1,2,4-triazines can be readily displaced by nucleophiles. youtube.com

Synthetic Utility and Applications in Organic Transformations

The unique reactivity of the triazene functional group makes compounds like 1-Triazene, 3-(4-fluorophenyl)-1-methyl- valuable intermediates in organic synthesis. numberanalytics.com They serve as versatile building blocks for the construction of complex molecules, particularly heterocyclic systems, and have found applications in C-H activation and as leaving groups.

Role as a Versatile Building Block in Heterocycle Synthesis

Triazenes are well-established precursors for the synthesis of a wide array of heterocyclic compounds. ebrary.net Their ability to generate diazonium species in situ is a key feature in many of these synthetic strategies. numberanalytics.com For example, the intramolecular cyclization of appropriately substituted triazenes can lead to the formation of various nitrogen-containing heterocycles. numberanalytics.com

The general synthetic approach often involves the initial formation of the triazene from an aromatic amine, followed by a cyclization step that incorporates the triazene nitrogen atoms into the newly formed ring. The specific heterocyclic system obtained depends on the nature of the substituents and the reaction conditions employed.

Heterocycle TypeSynthetic StrategyKey Intermediate
IndazolesIntramolecular cyclization of ortho-substituted aryl triazenesAryl diazonium salt
BenzotriazinesCyclization involving the triazene moiety and an adjacent functional group-
TriazolesRearrangement or cyclization of specific triazene precursors-

This interactive table provides examples of heterocyclic systems that can be synthesized from triazene precursors.

Applications in C-H Activation Reactions

Recent advancements in organic synthesis have highlighted the utility of directing groups in achieving site-selective C-H activation. The triazine moiety, a related nitrogen heterocycle, has been successfully employed as a directing group in rhodium(III)-catalyzed C-H alkylation of indoles. rsc.org This suggests the potential for the triazene group in 1-Triazene, 3-(4-fluorophenyl)-1-methyl- to function similarly, directing transition metal catalysts to activate specific C-H bonds in proximity to the triazene unit. Such a strategy would enable the direct functionalization of otherwise unreactive C-H bonds, providing a more atom-economical and efficient synthetic route.

Utilization as a Leaving Group in Organic Transformations

The triazene functional group can be designed to act as an effective leaving group in certain organic transformations. A triazine-based cationic leaving group has been developed for acid-catalyzed alkylation reactions. acs.org This system relies on the formation of a stable C=O bond and charge-charge repulsion to facilitate the rapid generation of carbocation intermediates. acs.org The triazeno group is also known to undergo facile photochemical cleavage, releasing nitrogen gas, a property that has been explored in photolithography. ebrary.net This ability to be readily displaced, either through chemical or photochemical means, makes the triazene moiety a potentially useful leaving group in various synthetic contexts.

Cleavage of Triazene Linkers in Solid-Phase Synthesis

Following a comprehensive review of scientific literature, no specific data were found detailing the use of 1-Triazene, 3-(4-fluorophenyl)-1-methyl- as a cleavable linker in solid-phase synthesis. Research in the field of solid-phase synthesis has explored a variety of linker types, each with specific cleavage conditions tailored to their chemical structure. However, methodologies describing the attachment of substrates to a solid support via a 3-(4-fluorophenyl)-1-methyl-1-triazene moiety and its subsequent cleavage could not be identified.

Bioorthogonal Reactivity with Strained Alkenes and Alkynes in Chemical Biology

An extensive search of the chemical biology literature did not yield any studies on the bioorthogonal reactivity of 1-Triazene, 3-(4-fluorophenyl)-1-methyl- with strained alkenes or alkynes. While the field of bioorthogonal chemistry has seen the development of numerous reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions with tetrazines, there is no available information to suggest that this specific triazene derivative participates in such transformations. The reactivity profile of 1,2,3-triazenes in the context of bioorthogonal chemistry with strained systems remains an unexplored area of research based on the available data.

In-depth Spectroscopic and Structural Analysis of 1-Triazene, 3-(4-fluorophenyl)-1-methyl-

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific experimental spectroscopic and spectrometric data for the compound 1-Triazene, 3-(4-fluorophenyl)-1-methyl- is not publicly available.

While general information regarding the synthesis and potential applications of related triazene compounds exists, detailed analytical data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for this specific molecule could not be located. The provided search results yielded information for structurally similar but distinct molecules, such as 1-(4-fluorophenyl)-3-(4-methylphenyl)triazene and various other triazine and pyrazole (B372694) derivatives. However, in strict adherence to the request to focus solely on 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, this information could not be used.

Therefore, the generation of a detailed article with specific data tables and in-depth research findings for each specified analytical technique is not possible at this time. The creation of such an article would require access to primary research data from the synthesis and characterization of this particular compound, which is not present in the referenced search materials.

Spectroscopic Characterization and Advanced Structural Analysis

X-ray Crystallography and Crystal Structure Determination

The molecular structure of 1-(4-fluorophenyl)-3-(4-methylphenyl)triazene has been determined by single-crystal X-ray diffraction. researchgate.net The analysis reveals that the compound crystallizes in a well-defined system, allowing for the precise measurement of its unit cell dimensions and symmetry.

The crystallographic data for this related triazene (B1217601) provides a strong foundation for understanding the solid-state structure of 1-Triazene, 3-(4-fluorophenyl)-1-methyl-. The key parameters from the X-ray diffraction study are summarized in the interactive table below.

ParameterValue for 1-(4-fluorophenyl)-3-(4-methylphenyl)triazene researchgate.net
Chemical FormulaC₁₃H₁₂FN₃
Formula Weight229.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.793 (2)
b (Å)11.085 (3)
c (Å)10.364 (2)
β (°)108.52 (2)
Volume (ų)1176.1 (5)
Z4

This data is for the structural analogue 1-(4-fluorophenyl)-3-(4-methylphenyl)triazene as a representative model. researchgate.net

The crystal packing of 1-(4-fluorophenyl)-3-(4-methylphenyl)triazene is primarily governed by intermolecular hydrogen bonds. researchgate.net The triazene moiety, specifically the N-H group, acts as a hydrogen bond donor, while one of the nitrogen atoms of an adjacent molecule serves as the acceptor.

The molecular conformation of 1-(4-fluorophenyl)-3-(4-methylphenyl)triazene is characterized by an extended, almost planar structure. researchgate.net The central triazene group (–N=N–NH–) adopts an extended conformation, which facilitates the formation of the intermolecular hydrogen-bonded chains. researchgate.net

The dihedral angle between the mean planes of the 4-fluorophenyl ring and the 4-methylphenyl ring is reported to be 6.5°. researchgate.net This small dihedral angle indicates that the two aromatic rings are nearly coplanar. The molecule as a whole deviates only slightly from planarity, with a maximum deviation from the mean plane of 0.1401 (3) Å. researchgate.net This near-planar conformation allows for efficient crystal packing and maximizes intermolecular interactions. It is anticipated that 1-Triazene, 3-(4-fluorophenyl)-1-methyl- would adopt a similarly planar conformation due to its structural similarity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. researchgate.netnih.govirjweb.com It is widely used to predict the properties of organic molecules, including various triazene (B1217601) derivatives. nih.govresearchgate.netekb.eg Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are commonly employed to calculate the electronic structure and related properties of such compounds. nih.govirjweb.com

Molecular Geometry Optimization

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov This process involves calculating forces on the atoms and adjusting their positions until a stable structure on the potential energy surface is located. For triazene derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. ekb.egnih.gov These theoretical parameters are often compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model. researchgate.netnih.gov Studies on similar triazenes show that optimized geometries are generally in good agreement with experimental findings. nih.govnih.govresearchgate.net

Table 4.1.1: Predicted Geometric Parameters for 1-Triazene, 3-(4-fluorophenyl)-1-methyl- (Note: Specific calculated values for this compound are not available in the searched literature. The table below is a representative example of parameters that would be determined.)

Parameter Bond/Angle Predicted Value
Bond Length N1-N2 (Å) Data not available
Bond Length N2=N3 (Å) Data not available
Bond Length N3-C(Aryl) (Å) Data not available
Bond Length C-F (Å) Data not available
Bond Angle N1-N2-N3 (°) Data not available

Vibrational Frequencies Prediction and Correlation with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. researchgate.netekb.eg This analysis allows for the assignment of specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. nih.govresearchgate.net For related triazene compounds, theoretical vibrational spectra have shown good agreement with experimental data, aiding in their structural characterization. researchgate.netekb.eg

Table 4.1.2: Selected Predicted Vibrational Frequencies for 1-Triazene, 3-(4-fluorophenyl)-1-methyl- (Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates typical vibrational modes of interest.)

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
N-H Stretch Data not available Data not available
C-H (Aromatic) Stretch Data not available Data not available
C-H (Methyl) Stretch Data not available Data not available
N=N Stretch Data not available Data not available

NMR Chemical Shift Prediction (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.netnih.govscielo.org.mx These theoretical calculations are valuable for confirming molecular structures by comparing the predicted chemical shifts with experimental NMR data. researchgate.netnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For many organic compounds, including triazene analogues, the GIAO method provides results that correlate well with experimental spectra, aiding in signal assignment. researchgate.netekb.egufv.br

Table 4.1.3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-Triazene, 3-(4-fluorophenyl)-1-methyl- (Note: Specific calculated values for this compound are not available in the searched literature. The table provides a template for the expected data.)

Atom Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
C (Methyl) Data not available Data not available
C (Aryl, C-F) Data not available N/A
C (Aryl, ortho) Data not available Data not available
C (Aryl, meta) Data not available Data not available

Electronic Properties from Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic properties and reactivity of a molecule. irjweb.comkoreascience.kr

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. koreascience.kr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comemerginginvestigators.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small energy gap suggests that a molecule is more reactive. irjweb.com For various triazine derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential applications in materials science. koreascience.krresearchgate.net

Table 4.1.4.1: FMO Properties of 1-Triazene, 3-(4-fluorophenyl)-1-methyl- (Note: Specific calculated values for this compound are not available in the searched literature.)

Parameter Predicted Value (eV)
E(HOMO) Data not available
E(LUMO) Data not available

Global reactivity descriptors, such as chemical hardness (η) and softness (δ), are derived from the HOMO and LUMO energies. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It can be approximated as half of the HOMO-LUMO energy gap (η ≈ ΔE / 2). ekb.eg Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." Softness is the reciprocal of hardness (δ = 1/η) and indicates a higher propensity for chemical reactions. ekb.eg These descriptors are used to quantify and compare the reactivity of different molecules. ekb.egekb.eg

Table 4.1.4.2: Global Reactivity Descriptors for 1-Triazene, 3-(4-fluorophenyl)-1-methyl- (Note: Specific calculated values for this compound are not available in the searched literature.)

Descriptor Formula Predicted Value
Global Hardness (η) (ELUMO - EHOMO) / 2 Data not available
Electronegativity (χ) and Electrophilicity Indices

Electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are fundamental concepts in understanding a molecule's reactivity. These descriptors are often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, in related heterocyclic compounds, these global reactivity descriptors are used to interpret molecular stability and reactivity. While DFT studies on other triazene or triazole derivatives frequently report these values, specific calculations for 1-Triazene, 3-(4-fluorophenyl)-1-methyl- are not documented in the available literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge delocalization, intramolecular interactions, and hyperconjugation effects that contribute to molecular stability. acadpubl.eu This analysis translates the complex wave function of a molecule into localized bond orbitals and lone pairs, quantifying the stabilizing energy (E(2)) associated with donor-acceptor interactions. For example, NBO analysis on similar structures often reveals significant interactions involving the lone pairs of nitrogen atoms and the π-orbitals of the phenyl ring. acadpubl.eu Such interactions are crucial for understanding the molecule's electronic structure, but specific E(2) values and orbital interaction details for 1-Triazene, 3-(4-fluorophenyl)-1-methyl- have not been published.

Electronic Absorption Spectra (Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). d-nb.info Studies on various triazine and triazole compounds utilize TD-DFT to correlate their structure with their UV-Vis absorption properties. nih.govsci-hub.se These calculations are vital for designing molecules with specific optical properties. However, the TD-DFT spectrum and associated transition data for 1-Triazene, 3-(4-fluorophenyl)-1-methyl- are absent from scientific databases and publications.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, crucial for predicting its reactive behavior. researchgate.netresearchgate.net It uses a color scale to identify regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) and its topology. This analysis identifies critical points in the electron density, which are used to define atoms, chemical bonds, and characterize the nature of atomic interactions (e.g., covalent vs. closed-shell interactions). While QTAIM has been applied to various nitrogen-containing heterocycles to elucidate bonding characteristics, no such topological analysis has been reported for 1-Triazene, 3-(4-fluorophenyl)-1-methyl-.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of bonding and electron pairs. wikipedia.org For 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, an ELF analysis would be expected to reveal distinct regions of high electron localization corresponding to the covalent bonds within the molecule. Specifically, high ELF values would be anticipated between the nitrogen atoms of the triazene core, indicating the covalent nature of the N-N and N=N bonds. Similarly, the C-N, C-C, C-H, and C-F bonds would appear as areas of significant electron localization.

Furthermore, ELF analysis is adept at identifying lone pairs of electrons. wikipedia.org In the case of 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, localized maxima corresponding to the lone pairs on the nitrogen atoms would be clearly visible. The separation of ELF into its σ and π contributions could also offer insights into the aromaticity and electron delocalization within the 4-fluorophenyl ring. uchile.cluchile.cl

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) provides an alternative, yet related, method to the ELF for identifying regions of high electron localization. nih.govresearchgate.net Based on the kinetic energy density, LOL analysis of 1-Triazene, 3-(4-fluorophenyl)-1-methyl- would similarly map out the covalent bonding framework and lone pair regions. The LOL profiles are particularly effective at distinguishing between different types of chemical bonds. nih.gov For this molecule, LOL would be expected to clearly delineate the shared-electron regions of the covalent bonds from the unshared electron domains of the nitrogen lone pairs. The parameters of the critical points in the LOL topology can provide quantitative information about the size, density, and energy of these lone pairs, which can be correlated with the molecule's donor abilities. rsc.org

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a computational tool specifically designed to identify and visualize non-covalent interactions (NCIs). researchgate.netwikipedia.org This analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). For 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, an RDG analysis would reveal the nature and spatial extent of various weak interactions that govern its supramolecular chemistry.

The RDG isosurfaces are typically colored to distinguish between different types of interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, indicating steric clashes. nih.gov

In a condensed phase or dimeric state of 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, RDG analysis would likely show green surfaces indicative of van der Waals forces between the aromatic ring and other parts of adjacent molecules. Depending on the crystal packing, weak C-H···N or C-H···F hydrogen bonds might also be identified as blue-green regions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. jmaterenvironsci.com By partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density, a unique surface for each molecule is generated.

For 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, the Hirshfeld surface would be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface would indicate close contacts, likely corresponding to hydrogen bonding or other significant intermolecular interactions. mdpi.com

Quantitative Analysis of Intermolecular Interactions in Crystal Structures

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. mdpi.com These plots display the distribution of internal (di) and external (de) distances from the surface to the nearest atom. For a hypothetical crystal structure of 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, the fingerprint plot would be decomposed to show the percentage contribution of each type of contact. Based on studies of similar fluorophenyl and triazole/triazene-containing compounds, a plausible distribution of intermolecular contacts can be predicted. mdpi.comresearchgate.netmdpi.comnih.gov

Interaction TypePredicted Contribution (%)Description
H···H40-50%The most abundant contacts, typical for organic molecules.
C···H/H···C20-30%Significant contributions from interactions involving the aromatic and methyl groups.
N···H/H···N10-15%Arising from potential weak C-H···N hydrogen bonds.
F···H/H···F5-10%Contacts involving the fluorine atom, which can be important in directing crystal packing.
C···C3-5%Indicative of potential π-π stacking interactions between phenyl rings.
Other (N···C, F···C, etc.)<5%Minor contributions from other possible contacts.

These quantitative data are crucial for understanding the forces that govern the self-assembly and packing of the molecules in the solid state. The characteristic "wings" in the fingerprint plot would signify C-H···π interactions, while sharp spikes would point to stronger interactions like hydrogen bonds.

Solvent Effects on Molecular and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these effects. For 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, the influence of solvents on its molecular and spectroscopic properties can be predicted using methods such as the Polarizable Continuum Model (PCM) or cluster-continuum models. cas.cz

These models treat the solvent either as a continuous dielectric medium or as a combination of explicit solvent molecules in the first solvation shell and a surrounding continuum. A computational study would likely show that an increase in solvent polarity leads to a stabilization of the ground state and excited states of the molecule. This solvatochromism would be reflected in its spectroscopic properties, such as the UV-visible absorption spectrum. mdpi.com For instance, a shift in the λmax would be expected when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like ethanol (B145695) or dimethyl sulfoxide. sciencepublishinggroup.comrsc.org Similarly, NMR chemical shifts are also sensitive to solvent effects, and computational models can predict these changes with reasonable accuracy. cas.cz

Computational Modeling for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules. mdpi.com For 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, DFT calculations can be employed to explore its chemical behavior, such as its participation in cycloaddition reactions or its thermal stability.

The reactivity of the triazene core can be assessed by analyzing the frontier molecular orbitals (HOMO and LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character. For example, DFT studies on similar 1,3-disubstituted triazenes have investigated their role as reactive intermediates in organic synthesis. researchgate.net

Furthermore, computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing a quantitative prediction of reaction rates and mechanisms. mdpi.com The influence of the electron-withdrawing 4-fluorophenyl group and the electron-donating methyl group on the reactivity of the triazene moiety can be systematically evaluated through these theoretical calculations.

Advanced Topics and Future Research Directions

Tautomerism and Isomerism Studies

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a key feature in understanding the reactivity and properties of many nitrogen-containing heterocycles, including triazines.

While the specific triazene (B1217601) "1-Triazene, 3-(4-fluorophenyl)-1-methyl-" itself does not possess the carbonyl group necessary for classical keto-enol tautomerism, this phenomenon is extensively studied in related 1,3,5-triazine (B166579) derivatives that do contain carbonyl or hydroxyl functionalities. researchgate.netias.ac.in These studies provide a foundational understanding of the potential isomeric equilibria in the broader triazine family.

Theoretical investigations using Density Functional Theory (DFT) on compounds like 1,3,5-triazin-2,4(1H,3H)-dione have shown the possibility of multiple keto-enol tautomerization pathways. researchgate.netias.ac.in The stability of different tautomers (keto vs. enol forms) is influenced by factors such as the solvent and the nature of substituents on the triazine ring. researchgate.netresearchgate.net For instance, computational studies indicate that in many 1,3,5-triazine derivatives, the keto form is more stable than the enol form in both gas and solution phases. researchgate.net The energy difference between these forms can be significant, often in the range of several kcal/mol. researchgate.netacademie-sciences.fr

Furthermore, the introduction of various substituents (e.g., -F, -Cl, -OH, -NH2) can influence the kinetics and thermodynamics of these tautomerization processes. researchgate.netias.ac.in Electron-donating groups, for example, can increase the stability of the transition states for certain tautomerization channels by enhancing the aromaticity of the triazine ring, thereby increasing the reaction rate constants. researchgate.net The study of these related systems provides a valuable framework for predicting the behavior of other triazine derivatives and for designing molecules with specific tautomeric preferences.

Tautomerization StudyKey FindingsComputational Method
1,3,5-triazin-2,4(1H,3H)-dioneExistence of five possible keto-enol tautomerization reactions; substituents significantly influence kinetics and thermodynamics. researchgate.netias.ac.inDensity Functional Theory (DFT) - B3LYP/6-311++G(d,p) researchgate.net
Cyanuric Acid DerivativesComputational studies show the keto form is more stable than the enol form by 9.69–11.18 kcal/mol. researchgate.netDFT researchgate.net
6-benzoylmethyl-1,3,5-triazin-2,4-diamineTautomeric equilibrium is influenced by solvent and temperature; enol form is preferred. academie-sciences.frDFT Calculations, NMR Spectroscopy, X-ray Crystallography academie-sciences.fr

Coordination Chemistry of Triazenes

The nitrogen atoms in the triazene backbone possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This has led to a growing interest in their application in inorganic and organometallic chemistry. rsc.org

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. beloit.edumdpi.com Triazene derivatives can act as chelating agents, binding to metal ions to form stable, ring-like structures known as chelates. mdpi.comacs.orgresearchgate.net This interaction blocks the reactive sites of the metal ion, altering its chemical properties and reactivity. beloit.edu

The stability of the metal-triazene complex depends on both the metal ion and the specific structure of the triazene ligand. beloit.edu Triazine-based ligands have been shown to form stable complexes with a variety of metal ions, including copper(II), nickel(II), and zinc(II). rsc.org The resulting complexes can adopt different geometries, such as trigonal bipyramidal or octahedral, depending on the coordination number of the metal and the stoichiometry of the ligand. rsc.org The formation of these chelates is an equilibrium reaction, and the effectiveness of a triazene as a chelating agent is related to the stability constant (K) of the resulting complex. beloit.edu

The ability of triazenes to form stable metal complexes makes them valuable as ligands in metal-mediated catalysis. acs.orgnih.gov By coordinating to a metal center, the triazene ligand can modulate the metal's electronic and steric properties, thereby influencing its catalytic activity and selectivity. acs.org

Triazine-based ligands have been successfully employed in various catalytic transformations. For instance, copper(II) complexes with polynucleating triazine ligands have been used to catalyze the oxidation of catechols. uu.nlresearchgate.net In these systems, the triazine framework serves to stabilize the active catalytic species. uu.nl The modular nature of triazine synthesis allows for the tuning of the ligand's properties by introducing different substituents, which in turn can optimize the performance of the catalyst. nih.gov In a significant number of cases, catalysts based on diazine and triazine ligands have been shown to outperform their more common pyridine-based counterparts or enable new types of reactivity. acs.orgnih.gov

MetalLigand TypeApplication
Copper(II)Polynucleating 1,3,5-triazine derivativesOxidation of 3,5-di-tert-butylcatechol (B55391) uu.nlresearchgate.net
Nickel(II)1,3,5-triazine- and 2,2'-dipyridylamine-based ligandsFormation of dinuclear complexes uu.nlresearchgate.net
Manganese(II)Multidentate triazine-based ligandsCatecholase enzyme-like activity dntb.gov.ua
RhodiumTriazine-based PNP ligandsSelective hydrogenation of nitroarenes nih.gov

Structure-Reactivity Relationships in Triazene Derivatives (excluding biological activity correlations)

Understanding the relationship between the molecular structure of triazene derivatives and their chemical reactivity is crucial for designing new compounds with desired properties. The reactivity of the triazine ring is significantly influenced by the nature of the substituents attached to it.

The 1,3,5-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms. nih.gov This inherent electronic property makes it susceptible to nucleophilic attack. The ease of these reactions can be modulated by the substituents at the 2, 4, and 6 positions. Electron-withdrawing groups (EWGs) further decrease the electron density of the ring, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) increase the electron density, which can decrease the ring's susceptibility to nucleophilic substitution but may facilitate other types of reactions. rmit.edu.vn

For example, in the synthesis of substituted triazines from 2,4,6-trichloro-1,3,5-triazine, the substitution of the chlorine atoms occurs sequentially. The reactivity of the remaining chlorine atoms is affected by the group that has already been introduced. This principle allows for the controlled, stepwise synthesis of unsymmetrically substituted triazines. uu.nl These structure-reactivity relationships are fundamental in tailoring triazine derivatives for specific applications, such as ligands for catalysis or building blocks for supramolecular structures. rmit.edu.vn

Novel Synthetic Methodologies Exploration

The development of efficient and versatile synthetic methods is a continuous focus in triazine chemistry. Traditional methods often require harsh conditions, but recent research has emphasized greener and more efficient approaches. chim.it

One of the most common starting materials for 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, which allows for sequential nucleophilic substitution. mdpi.com However, researchers are exploring novel one-pot syntheses and multi-component reactions to improve efficiency and atom economy. researchgate.net

Recent advancements include:

Microwave-assisted synthesis : This technique often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. chim.itmdpi.comorganic-chemistry.org

Copper-catalyzed reactions : Efficient methods for creating substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides have been developed using copper catalysis under mild conditions. organic-chemistry.org

Iron-catalyzed cyclization : An atom-efficient method involves the iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide (NH4I) as the nitrogen source to produce 2,4,6-triaryl-1,3,5-triazines. researchgate.net

Base-mediated three-component reactions : Unsymmetrical 1,3,5-triazin-2-amines can be synthesized efficiently from readily available imidates, guanidines, and amides or aldehydes. organic-chemistry.org

Acceptorless dehydrogenative coupling : A green chemistry approach uses a platinum-on-alumina catalyst for the one-pot synthesis of triazines from primary alcohols and amidines. researchgate.net

These innovative methodologies not only provide access to a wider variety of triazine derivatives but also align with the principles of sustainable chemistry by reducing waste and energy consumption. chim.itgoogle.com

In-depth Mechanistic Investigations of Complex Transformations

The reactivity of 1-aryl-3-alkyltriazenes, the class to which 1-Triazene, 3-(4-fluorophenyl)-1-methyl- belongs, is dominated by the decomposition of the triazene moiety. These transformations are often complex, proceeding through multiple pathways influenced by factors such as pH, solvent, and temperature. Understanding these mechanisms is crucial for controlling their reactivity in synthetic applications.

A key feature of 1-aryl-3-methyltriazenes is their existence in a tautomeric equilibrium between the conjugated form (Ar–N=N–NHMe) and a non-conjugated tautomer (Ar–NH–N=NMe). researchgate.net The position of this equilibrium, influenced by the electronic nature of the aryl substituent, is fundamental to the subsequent decomposition pathway. For 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, the electron-withdrawing nature of the 4-fluorophenyl group would likely influence this equilibrium.

Investigations into related compounds have revealed several distinct decomposition mechanisms:

Thermolysis: Studies on 3-methyl-1-p-tolyltriazene indicate that thermal decomposition proceeds via a homolytic breakdown of both tautomers. researchgate.net This radical pathway leads to a mixture of products, including anilines and N-methylated anilines. The activation energy for this process suggests a transition state where the N-N bonds are minimally stretched. researchgate.net A similar homolytic cleavage could be anticipated for 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, generating 4-fluoroaniline (B128567), N-methyl-4-fluoroaniline, and other radical-derived products.

Acid-Catalyzed Decomposition: In acidic media, the decomposition mechanism of triazenes can change significantly. Studies on 1-aryl-3,3-dialkyltriazenes show that the mechanism is highly dependent on the aromatic substituent, the strength of the nucleophile present, and the solvent. rsc.org For 3-acyl-3-alkyl-1-aryltriazenes, decomposition in aqueous sulfuric acid can involve cleavage of either the N(3)-C(acyl) bond or the N(2)-N(3) bond of the triazene linkage, with the latter becoming more prominent at higher acidities. psu.edu

Hydrolysis: The hydrolysis of triazene derivatives, such as 1-aryl-3-benzoyloxymethyl-3-methyltriazenes, has been shown to proceed through a unimolecular ionization mechanism. rsc.org This pathway involves the formation of an intermediate iminium cation, which is then captured by water. The reaction rate is sensitive to substituents on both the aryl and benzoyl rings, as described by Hammett correlations. rsc.org

Future research on 1-Triazene, 3-(4-fluorophenyl)-1-methyl- should focus on elucidating its specific decomposition pathways under various conditions. Isotopic labeling studies, kinetic analysis, and trapping of reactive intermediates would provide definitive evidence for the operative mechanisms, whether they involve radical intermediates from homolytic N-N bond cleavage or ionic intermediates like diazonium and iminium cations. researchgate.netrsc.orgumich.edunih.gov

Table 1: Mechanistic Data for Transformations of Related 1-Aryl-3-Alkyltriazenes
Compound/ClassTransformationKey Mechanistic FeaturesKinetic/Thermodynamic ParametersReference
3-Methyl-1-p-tolyltriazeneThermolysisHomolytic breakdown of both tautomers (ArN=NNHMe ⇌ ArNHN=NMe).Ea = 29.2 kcal/mol; ΔS≠ ≈ 0 researchgate.net
1-Aryl-3-benzoyloxymethyl-3-methyltriazenesHydrolysisUnimolecular ionization to form an iminium cation and benzoate (B1203000) anion. Specific acid catalysis below pH 8.Hammett ρ (aryl ring) = -1.84; ρ (benzoyl ring) = +1.41; kH₂O/kD₂O = 1.26 rsc.org
3-Acyl-3-alkyl-1-aryltriazenesAcid-Catalyzed DecompositionCompetitive cleavage of N(3)-C(acyl) and N(2)-N(3) bonds.Hammett ρ (aryl ring) = -0.7 to -0.9; kH₂SO₄/kD₂SO₄ ≈ 0.4-0.6 psu.edu

Development of Advanced Computational Models for Triazene Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reactivity of triazene systems. nih.gov For a molecule like 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, computational models can provide profound insights that complement experimental studies.

Advanced computational models can be applied to several key areas:

Tautomerism and Stability: DFT calculations are highly effective for determining the geometries and relative energies of different tautomers. researchgate.net By modeling the conjugated (Ar–N=N–NHMe) and non-conjugated (Ar–NH–N=NMe) forms of 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, it is possible to predict their relative stabilities in both the gas phase and in solution using models like the Polarizable Continuum Model (PCM). nih.govchemmethod.com This information is critical, as the tautomeric ratio directly impacts the subsequent decomposition mechanism. researchgate.net

Electronic Structure and Reactivity: Computational methods can elucidate the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). rsc.org For 1-Triazene, 3-(4-fluorophenyl)-1-methyl-, understanding the influence of the competing electronic effects of the 4-fluorophenyl and methyl groups is essential for predicting its reactivity towards electrophiles and nucleophiles. Analysis of the electronic structure can also rationalize the stability of the triazene ring. rsc.orgnih.gov

Reaction Pathways and Transition States: A primary application of computational modeling is the mapping of potential energy surfaces for chemical reactions. By locating transition states and calculating activation energy barriers, DFT can be used to predict the feasibility of different mechanistic pathways for the decomposition of 1-Triazene, 3-(4-fluorophenyl)-1-methyl-. researchgate.net This allows for a direct comparison of the energetics of homolytic versus heterolytic N-N bond cleavage, as well as the effects of acid or base catalysis on the reaction barriers. nih.gov

Molecular Dynamics: For more complex systems, molecular dynamics (MD) simulations can be employed to study the behavior of triazene molecules in a solvent environment over time. nih.gov This can provide insights into conformational dynamics, solvent interactions, and the stability of reaction intermediates, offering a more complete picture of the reaction landscape.

Table 2: Application of Computational Models to Triazene and Related Systems
System StudiedComputational MethodProperty InvestigatedKey FindingsReference
1,3,5-Triazine DerivativeDFTTautomerism, Stability, AcidityIdentified three predominant tautomers and predicted their equilibria in the aqueous phase. nih.gov
Tri-s-triazine DerivativesDFT (B3LYP/aug-cc-pVDZ)Geometries, Electronic Structures, Vibrational FrequenciesThe tri-s-triazine ring maintains a planar and rigid structure with considerable conjugation, contributing to stability. rsc.org
Hydrazines and AzidesDFTN-N Bond Cleavage MechanismTheoretical calculations suggested a non-radical, concerted B-B and N-N bond cleavage mechanism with diboron (B99234) reagents. nih.gov
s-Triazine DerivativesMolecular Docking, Molecular DynamicsEnzyme Inhibition and Binding StabilitySimulations elucidated binding modes and structural determinants of biological activity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Triazene, 3-(4-fluorophenyl)-1-methyl-?

  • Methodological Answer : Synthesis typically involves diazotization of 4-fluoroaniline derivatives followed by coupling with methylamine under controlled pH and temperature. For analogous triazene compounds, reaction optimization includes monitoring intermediates via thin-layer chromatography (TLC) and characterizing products using 1^1H/13^13C NMR and IR spectroscopy. For example, similar fluorophenyl triazole derivatives are synthesized via condensation and azide cycloaddition .

Q. How can crystallographic data validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or Mercury provides precise bond lengths, angles, and torsion angles. For fluorinated analogs, crystallographic studies reveal planar geometries influenced by fluorine’s electronegativity. Refinement protocols in SHELXL ensure accurate displacement parameters, while Mercury visualizes packing motifs and hydrogen-bonding networks .

Q. What spectroscopic techniques are critical for characterizing its structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 19^{19}F NMR detects fluorine-specific chemical shifts (typically δ -110 to -120 ppm for 4-fluorophenyl groups). IR spectroscopy identifies N=N stretching vibrations (~1450–1600 cm1^{-1}) characteristic of triazenes. Comparative analysis with non-fluorinated analogs highlights electronic effects .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence electronic and steric properties in reactivity studies?

  • Methodological Answer : Computational studies (e.g., DFT) analyze electron density distribution and frontier molecular orbitals. Fluorine’s electron-withdrawing effect lowers HOMO/LUMO energies, affecting nucleophilic/electrophilic behavior. Experimental validation involves kinetic studies of triazene decomposition under varying pH, monitored via UV-Vis spectroscopy .

Q. What intermolecular interactions dominate its crystalline packing behavior?

  • Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer ) quantifies interactions like C–H···F, π-π stacking, and van der Waals contacts. For example, fluorophenyl-containing analogs exhibit shortened F···H contacts (2.2–2.5 Å) and π-stacking distances (~3.6 Å), influencing thermal stability .

Q. Can this compound act as a ligand in coordination chemistry?

  • Methodological Answer : Triazenes can coordinate via the N=N moiety. Titration experiments with metal salts (e.g., Cu2+^{2+}, Pd2+^{2+}) monitored by UV-Vis and ESR spectroscopy reveal binding stoichiometry. X-ray crystallography of metal complexes (e.g., Cu-triazene) confirms octahedral or square-planar geometries .

Q. What mechanistic pathways govern its thermal or photolytic decomposition?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Photolysis under UV light (254 nm) generates aryl radicals, detected via spin-trapping agents (e.g., TEMPO) in ESR studies. Kinetic isotope effects (KIEs) using deuterated analogs elucidate hydrogen-abstraction mechanisms .

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